molecular formula C10H10F3N3 B3040365 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- CAS No. 193534-29-1

1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-

Cat. No.: B3040365
CAS No.: 193534-29-1
M. Wt: 229.20
InChI Key: PAPGKGQRIPIDJF-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position and an N-methyl methanamine (-CH₂NHCH₃) substituent at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methanamine moiety may improve solubility and interaction with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9/h2-4,14H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPGKGQRIPIDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Trifluoromethyl-o-Phenylenediamine

The regioselective synthesis of 4-trifluoromethyl-o-phenylenediamine (3 ) serves as a critical precursor. A three-step sequence from 2-nitro-4-trifluoromethylaniline (1 ) is proposed (Scheme 1):

  • Reduction of nitro group : Hydrogenation of 1 using Pd/C in ethanol under H₂ (1 atm) yields 2-amino-4-trifluoromethylaniline (2 ).
  • Protection/deprotection : Selective Boc protection of one amine, followed by deprotection, ensures regiochemical control.

Table 1: Optimization of Nitro Reduction

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Pd/C (10%) EtOH 25 12 78
Ra-Ni MeOH 50 6 65
Fe/NH₄Cl H₂O/EtOH 80 3 42

Benzimidazole Ring Formation

Condensation of 3 with glycolic acid derivatives introduces the C2-methanamine side chain. Adapting methods from, refluxing 3 with (S)-2-hydroxypropanoic acid in 6 N HCl yields (1S)-1-(5-trifluoromethyl-1H-benzimidazol-2-yl)ethanol (4 ) (90% yield). Subsequent oxidation of 4 with Jones reagent (CrO₃/H₂SO₄) generates the ketone intermediate, which undergoes reductive amination using methylamine and NaBH₃CN to furnish the N-methylmethanamine moiety.

N-Methylation Strategies

Eschweiler-Clarke Reaction

Reductive methylation of the primary amine in 2-aminomethyl-6-trifluoromethyl-1H-benzimidazole (6 ) using formaldehyde and formic acid (20 h reflux) provides the N-methyl derivative in 84% yield. Excess formaldehyde (3 eq.) ensures complete methylation.

Alkylation with Methyl Iodide

Treatment of 6 with MeI (2.5 eq.) and K₂CO₃ in DMF at 60°C for 8 h achieves selective N-methylation (77% yield). Quaternary ammonium salt formation is suppressed by maintaining a substoichiometric iodide concentration.

Mechanistic Considerations

Acid-Catalyzed Cyclization

Protonation of the carbonyl oxygen in glycolic acid derivatives activates the electrophilic carbon for nucleophilic attack by the diamine’s amine group (Fig. 2A). The trifluoromethyl group’s electron-withdrawing nature deactivates the ring, necessitating prolonged reflux (≥6 h) for complete cyclization.

Reductive Amination Dynamics

The ketone intermediate (4a ) forms an imine with methylamine, which is reduced by NaBH₃CN via a six-membered transition state (Fig. 2B). Steric hindrance from the benzimidazole core dictates the use of bulky reducing agents to prevent over-reduction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.65 (s, 1H, ArH), 7.48 (d, J = 8.4 Hz, 1H, ArH), 4.15 (s, 2H, CH₂NH), 2.98 (s, 3H, NCH₃).
  • ¹⁹F NMR : δ -62.3 (CF₃).
  • HRMS : m/z calcd for C₁₀H₁₁F₃N₃ [M+H]⁺: 230.0901; found: 230.0905.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time 6.72 min.

Challenges and Optimization

Regioselectivity in Cyclization

Competing formation of 5-trifluoromethyl regioisomer is mitigated by using bulky acids (e.g., pivalic acid) to steer cyclization toward the 6-position.

Stability of Trifluoromethyl Group

The CF₃ moiety is susceptible to hydrolysis under strongly acidic conditions. Employing HCl concentrations ≤6 N during cyclization prevents defluorination.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

A comparison of key benzimidazole derivatives is summarized in Table 1:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties (LogP, PSA, etc.) Biological Activity References
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- -CF₃ (6), -CH₂NHCH₃ (2) Not reported Not reported Predicted LogP ~2.5 (estimated) Not reported -
6-Nitro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89843-49-2) -CF₃ (2), -NO₂ (6) C₈H₄F₃N₃O₂ 231.13 LogP: 2.02; PSA: 80.68 Ų Antiparasitic (hypothesized)
1H-Benzimidazole-6-carboxamide (CAS 774582-50-2) -CF₃ (2), -CON(CH₃)₂ (6) C₂₁H₂₂F₃N₃O₂ 405.42 PSA: 47.36 Ų; Boiling point: 515.3°C DNA-binding (potential)
O2N-BZM7 (6-nitro-2-sulfinyl benzimidazole) -NO₂ (6), -SO-C₅H₄N (2) C₁₃H₁₀N₄O₃S 326.31 Not reported Trichomonacidal activity

Key Observations:

  • Trifluoromethyl vs. Nitro Groups : The 6-nitro derivative (CAS 89843-49-2) has a higher polar surface area (PSA: 80.68 Ų) due to the nitro group, which may reduce membrane permeability compared to the trifluoromethyl analog .
  • Methanamine vs.
  • Biological Activity : Sulfinyl-substituted derivatives (e.g., O2N-BZM7) demonstrate trichomonacidal activity, highlighting the importance of electron-withdrawing groups for antiparasitic effects .

Physico-Chemical Properties

  • LogP Trends : The trifluoromethyl group increases hydrophobicity (LogP ~2.5 estimated for the target compound), comparable to the nitro analog (LogP 2.02) .
  • Thermal Stability : Carboxamide derivatives (e.g., CAS 774582-50-2) exhibit higher predicted boiling points (~515°C) due to hydrogen-bonding capabilities, whereas methanamine derivatives may have lower melting points .

Biological Activity

1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C9H9F3N2
  • Molecular Weight : 200.16 g/mol
  • CAS Number : 6742-82-1

The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for various biological studies.

The biological activity of 1H-benzimidazole derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to increase binding affinity and stability, contributing to its potential as an inhibitor or modulator in various biological pathways .

Enzyme Inhibition

Research indicates that compounds within this class can act as inhibitors for several enzymes. For instance, they have been shown to inhibit microtubule formation in nematodes and other parasites, which is critical for their antiparasitic activity .

Biological Activity Overview

The biological activities associated with 1H-benzimidazole derivatives include:

  • Antimicrobial Activity : Several studies have demonstrated the efficacy of benzimidazole derivatives against various bacterial strains, including Pseudomonas aeruginosa. These compounds can serve as adjuvant therapies in treating infections .
  • Antiparasitic Properties : Benzimidazoles are well-known for their role in treating parasitic infections due to their ability to disrupt microtubule dynamics in parasites .
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the modulation of topoisomerase activity, which is crucial for DNA replication .

Case Studies

  • Inhibition of PqsR in Pseudomonas aeruginosa :
    A study focused on designing new benzimidazole-based compounds as PqsR inhibitors showed that these compounds could effectively modulate quorum sensing in Pseudomonas aeruginosa, leading to reduced virulence factor production .
  • Antiparasitic Activity :
    Research evaluating the efficacy of benzimidazole derivatives against nematodes demonstrated significant inhibition of parasite growth through disruption of microtubule formation .

Data Tables

Biological ActivityCompound TypeMechanism of ActionReference
AntimicrobialBenzimidazole DerivativeInhibition of bacterial growth
AntiparasiticBenzimidazole DerivativeDisruption of microtubules
AnticancerBenzimidazole DerivativeTopoisomerase inhibition

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1H-benzimidazole derivatives with trifluoromethyl and methylamine substituents?

  • Methodological Answer : The compound can be synthesized via condensation of substituted aromatic aldehydes or acids with o-phenylenediamine derivatives. For example:

  • Route 1 : React m-toluic acid derivatives with o-phenylenediamine in the presence of pyridine, favoring amide formation at lower temperatures or benzimidazole cyclization under high-temperature, acidic conditions .
  • Route 2 : Use Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines to introduce the trifluoromethyl group. This method tolerates halogens (Cl, Br, I) at the 2-position of the aryl group .
    • Key Variables : Excess protonating agents (e.g., HBr/AcOH) and temperature control are critical to suppress diamide byproducts and favor benzimidazole formation .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl at C6, methylamine at C2). 19^{19}F NMR is critical for verifying trifluoromethyl integrity .
  • X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). For benzimidazoles, intermolecular hydrogen bonding (N–H⋯N/O) and π-stacking are typical .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns (e.g., loss of CF3_3 or methylamine groups) .

Q. What are the key structural features influencing reactivity in this compound?

  • Methodological Answer :

  • Electron-withdrawing CF3_3 group : Enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions .
  • N-methylamine moiety : Acts as a weak base, participating in hydrogen bonding or coordination with metal catalysts. Protonation under acidic conditions can modulate reactivity .
  • Benzimidazole core : Aromatic π-system stabilizes charge-transfer intermediates, relevant for photochemical or redox-driven reactions .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) explain the regioselectivity of benzimidazole formation in this compound?

  • Methodological Answer :

  • Perform DFT calculations on frontier molecular orbitals (HOMO/LUMO) of precursor molecules. For example:
  • The HOMO of o-phenylenediamine derivatives localizes on the amine groups, driving nucleophilic attack on carbonyl carbons of acids/aldehydes.
  • The LUMO of trifluoroacetimidoyl chlorides is concentrated on the imidoyl carbon, favoring Cu-catalyzed cross-coupling .
  • Software : Gaussian or ORCA for geometry optimization; Multiwfn for orbital visualization .

Q. What experimental strategies resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Byproduct analysis : Use LC-MS or GC-MS to identify diamides (from incomplete cyclization) or halogenated impurities (from residual starting materials) .
  • Process optimization :
  • For Cu-catalyzed routes, screen ligands (e.g., TMEDA vs. phenanthroline) to improve turnover frequency .
  • For condensation reactions, employ microwave-assisted synthesis to enhance cyclization efficiency .

Q. How can this compound be evaluated for biological activity (e.g., kinase inhibition)?

  • Methodological Answer :

  • In vitro assays :
  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of RAF kinases, leveraging structural analogs like RAF inhibitors with trifluoromethyl groups .
  • DNA-binding studies : Employ ethidium bromide displacement assays or surface plasmon resonance (SPR) to assess intercalation or groove-binding affinity .
  • Structural analogs : Compare activity with 2-(4-hydroxyphenyl)-1H-benzimidazole derivatives, which show topoisomerase inhibition .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Solvent selection : Use mixed solvents (e.g., DMSO/EtOH) to improve solubility. Slow evaporation at 4°C enhances crystal growth .
  • Twinned crystals : If twinning occurs (common with benzimidazoles), use SHELXD for structure solution and refine with SHELXL’s TWIN/BASF commands .
  • Hydrogen bonding : Co-crystallize with acetic acid or water to stabilize lattice interactions .

Data Contradictions and Resolution

Q. Why do different synthetic routes yield varying ratios of benzimidazole vs. diamide products?

  • Analysis :

  • Mechanistic divergence : Under basic conditions (e.g., pyridine), nucleophilic attack on carbonyl groups forms diamides. Under acidic, high-temperature conditions, cyclodehydration dominates .
  • Resolution : Monitor reaction progress via TLC or in situ IR spectroscopy to optimize conditions for benzimidazole formation .

Q. How does the trifluoromethyl group impact spectroscopic vs. computational bond-length predictions?

  • Analysis :

  • X-ray vs. DFT : The CF3_3 group induces slight elongation of adjacent C–C bonds due to steric bulk, which DFT may underestimate without dispersion corrections (e.g., D3-BJ method) .
  • Validation : Compare experimental bond lengths (from crystallography) with B3LYP/def2-TZVP calculations to calibrate computational models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-

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